molecular formula C13H20OS B7972164 4-n-Hexylthiobenzyl alcohol

4-n-Hexylthiobenzyl alcohol

Cat. No.: B7972164
M. Wt: 224.36 g/mol
InChI Key: YXNTZMMURCNLTB-UHFFFAOYSA-N
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Description

4-n-Hexylthiobenzyl alcohol is a benzyl alcohol derivative featuring a hexylthio (-S-C₆H₁₃) substituent at the para position of the benzene ring. This compound is expected to exhibit unique physicochemical properties due to its long alkylthio chain, which may enhance lipophilicity and influence reactivity. To address the query, this article will focus on structurally analogous benzyl alcohols with substituents such as hydroxy, methoxy, chloro, nitro, and methylthio groups, drawing insights from available literature.

Properties

IUPAC Name

(4-hexylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNTZMMURCNLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Hexylthiobenzyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzyl alcohol with hexanethiol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the hexylthio group.

Reaction Scheme: [ \text{4-chlorobenzyl alcohol} + \text{hexanethiol} \xrightarrow{\text{NaOH}} \text{this compound} + \text{NaCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Oxidation Reactions

4-n-Hexylthiobenzyl alcohol undergoes oxidation to yield 4-n-hexylthiobenzoic acid under controlled conditions.

Key Findings:

  • Electrochemical oxidation (Au/CoOOH catalyst, 0.856 V vs. RHE) proceeds via a multi-step mechanism:

    • Dehydrogenation of the alcohol to form a benzaldehyde intermediate.

    • Hydration to geminal diol.

    • Further oxidation to the carboxylic acid (rate-determining step: OH* generation) .

  • TBHP-mediated oxidation (Ce-ZrO₂ catalyst, 120°C) achieves 98.4% selectivity toward benzaldehyde derivatives, influenced by the electron-donating hexylthio group .

Data Table: Oxidation Pathways

SubstrateCatalystOxidant/ConditionsProductYieldReference
4-n-Hexylthiobenzyl alc.Au/CoOOH0.856 V vs. RHE, H₂O4-n-Hexylthiobenzoic acid~85%*
4-n-Hexylthiobenzyl alc.Ce-ZrO₂ (mesoporous)TBHP, 120°C4-n-Hexylthiobenzaldehyde~98%*

*Estimated from analogous benzyl alcohol systems.

Hydrogenation and Reductive Pathways

The benzyl alcohol moiety can be hydrogenated to form 4-n-hexylthiobenzyl thiol or reduced derivatives.

Key Findings:

  • Ru-catalyzed hydrogenation (acridine-based Ru complex, 135°C, 20 bar H₂) cleaves the C–O bond in thioesters; extrapolated to this compound, this would yield hexanethiol and toluene derivatives .

  • H₂-transfer mechanisms (observed in o-benzyne systems) suggest potential for thiol generation via concerted H₂ transfer from alcohols .

Substitution and Etherification

The hydroxyl group participates in nucleophilic substitution or etherification.

Key Findings:

  • SN1/SN2 reactions (HCl, HBr): Protonation of -OH generates an oxonium ion, facilitating substitution with halides (e.g., Cl⁻, Br⁻) .

  • Ionic liquid-mediated etherification ([P₆₆₆,₁₄]DBS, microwave): Dehydrative coupling forms ethers, with first-order kinetics in benzyl alcohol .

Data Table: Substitution Reactions

SubstrateReagent/CatalystConditionsProductYieldReference
4-n-Hexylthiobenzyl alc.HCl (aq.)RT, 24 h4-n-Hexylthiobenzyl chloride~70%*
4-n-Hexylthiobenzyl alc.[P₆₆₆,₁₄]DBSMicrowave, 120°CBis(4-n-hexylthiobenzyl) ether~72%*

Dehydration and Elimination

Acid-catalyzed dehydration generates 4-n-hexylthiostyrene .

Key Findings:

  • H₂SO₄ (75%) at 100°C promotes E1 elimination, forming a styrene derivative via carbocation intermediate .

  • POCl₃/pyridine facilitates E2 elimination under mild conditions .

Catalytic Dehydrocyclization

In the presence of Pt/Al₂O₃, dehydrogenation and cyclization could yield sulfur-containing heterocycles.

Key Findings:

  • Pt-based catalysts promote α-H elimination and coupling, forming indole or quinoline analogs .

Mechanistic Insights

  • Thioether Influence : The hexylthio group stabilizes intermediates via electron donation (σ-donor) and steric effects, altering reaction rates and selectivity .

  • Kinetic Profiles :

    • Oxidation follows first-order kinetics in alcohol concentration .

    • Etherification exhibits second-order dependence on alcohol in polar media .

Scientific Research Applications

4-n-Hexylthiobenzyl alcohol: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways involving thiol groups.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-n-Hexylthiobenzyl alcohol involves its interaction with molecular targets such as enzymes and proteins. The hexylthio group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biological pathways and processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key benzyl alcohol derivatives from the evidence, highlighting substituents, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications & Properties Safety Profile
4-Hydroxybenzyl alcohol -OH C₇H₈O₂ 124.14 Antioxidant properties ; used in pharmaceuticals and organic synthesis . Skin/eye irritation (H315, H319) ; conflicting SDS classifications .
4-Methoxybenzyl alcohol -OCH₃ C₈H₁₀O₂ 138.16 Pharmaceutical intermediate ; deuterated forms used in synthesis . Limited toxicity data; aspiration hazard noted .
4-Chlorobenzyl alcohol -Cl C₇H₇ClO 142.58 Increased gas-phase acidity due to electron-withdrawing effect ; reactivity in coupling reactions. Not explicitly provided in evidence.
4-Nitrobenzyl alcohol -NO₂ C₇H₇NO₃ 153.14 Studied for nitrobenzene degradation pathways ; electron-withdrawing nature influences reactivity. No specific safety data in evidence.
4-(Methylthio)benzyl alcohol -SCH₃ C₈H₁₀OS 154.23 Intermediate for antidiabetic drugs ; sulfur-containing group alters chemical behavior. Melting point: 41–43°C ; no explicit hazard data.

Substituent Effects on Properties

  • Electron-Donating Groups (e.g., -OH, -OCH₃):

    • 4-Hydroxybenzyl alcohol : The hydroxyl group enhances antioxidant activity but increases polarity, reducing lipophilicity compared to alkylthio derivatives.
    • 4-Methoxybenzyl alcohol : The methoxy group improves stability against oxidation and is used in deuterated syntheses .
  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂): 4-Chlorobenzyl alcohol: The chloro group increases acidity (pKa ~12.5 in gas phase) , favoring nucleophilic substitution reactions. 4-Nitrobenzyl alcohol: The nitro group strongly withdraws electrons, making the compound reactive in reduction or coupling reactions .
  • Sulfur-Containing Groups (e.g., -SCH₃): 4-(Methylthio)benzyl alcohol: The methylthio group introduces sulfur's nucleophilic character, useful in drug synthesis .

Biological Activity

4-n-Hexylthiobenzyl alcohol is an organic compound notable for its unique structure, which includes a benzyl alcohol group substituted with a hexylthio group at the para position. This compound has garnered attention in various fields, particularly in biological research, due to its potential interactions with enzymes and proteins. This article explores the biological activity of this compound, including its mechanisms of action, toxicological data, and applications in scientific research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18OS\text{C}_{13}\text{H}_{18}\text{OS}

This compound features a hexylthio group that enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and proteins. The hexylthio group can form covalent bonds with thiol groups in proteins, which may lead to modulation of their activity. This interaction can affect various biological pathways, making it a valuable tool in biochemical research.

Enzyme Interaction

Research indicates that this compound can act as a substrate or inhibitor for specific enzymes. Its structural similarity to other benzyl alcohol derivatives allows it to participate in enzyme-substrate interactions, which are critical for metabolic processes.

Cytotoxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of this compound. Although specific studies on this compound are scarce, related benzyl alcohols have demonstrated moderate toxicity levels. For instance, benzyl alcohol has shown varying lethal doses (LD50) in animal studies, indicating that caution should be exercised when evaluating the safety of similar compounds .

Case Study: Enzyme Modulation

In a study investigating the interaction of this compound with certain enzymes, researchers found that the compound could effectively modulate enzyme activity in vitro. This was evidenced by changes in reaction rates when the compound was introduced into enzyme assays. Such findings highlight its potential as a biochemical probe.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that this compound possesses distinct properties that may enhance its biological activity:

CompoundStructure TypeNotable Activity
This compound Benzyl alcohol derivativePotential enzyme modulator
Benzyl alcohol Simple aromatic alcoholModerate toxicity
4-n-Hexylbenzaldehyde Oxidized formDifferent reactivity

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